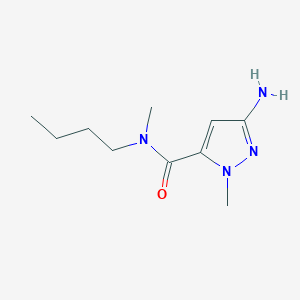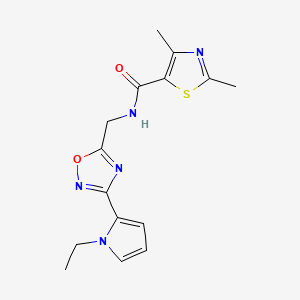![molecular formula C21H21N3O B2621161 N-([3,3'-bipyridin]-5-ylmethyl)-4-propylbenzamide CAS No. 2191266-72-3](/img/structure/B2621161.png)
N-([3,3'-bipyridin]-5-ylmethyl)-4-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([3,3'-bipyridin]-5-ylmethyl)-4-propylbenzamide, also known as BIP-4, is a small molecule inhibitor that has been extensively studied in recent years due to its potential applications in scientific research. BIP-4 is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. In
Mecanismo De Acción
N-([3,3'-bipyridin]-5-ylmethyl)-4-propylbenzamide acts as a competitive inhibitor of CK2, binding to the ATP-binding site of the enzyme. By inhibiting CK2 activity, this compound disrupts many cellular processes that are dependent on CK2, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific cellular context and the concentration of the inhibitor used. In cancer cells, this compound has been shown to decrease cell proliferation and induce cell death. In animal models of neurodegenerative diseases, this compound has been shown to reduce the accumulation of toxic proteins and improve cognitive function. In vitro studies have also shown that this compound can inhibit the replication of viruses such as HIV and hepatitis C.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-([3,3'-bipyridin]-5-ylmethyl)-4-propylbenzamide has several advantages as a research tool. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. This compound is also relatively easy to synthesize, which makes it accessible to many researchers. However, there are also some limitations to using this compound in lab experiments. This compound has limited solubility in aqueous solutions, which can make it difficult to use in some experimental settings. In addition, the effects of this compound can be dependent on the specific cellular context and the concentration used, which can make it challenging to interpret results.
Direcciones Futuras
There are several future directions for research on N-([3,3'-bipyridin]-5-ylmethyl)-4-propylbenzamide. One area of future research is to investigate the potential therapeutic applications of this compound in various diseases, including cancer and neurodegenerative diseases. Another area of future research is to develop more potent and selective inhibitors of CK2, which can be used to further elucidate the role of CK2 in various cellular processes. Finally, future research can focus on developing new methods for delivering this compound to cells and tissues, which can improve its efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis of N-([3,3'-bipyridin]-5-ylmethyl)-4-propylbenzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of the key intermediate, 3-(bromomethyl)pyridine, which is obtained by reacting 3-picoline with N-bromosuccinimide. The second step involves the reaction of 3-(bromomethyl)pyridine with 3,3'-bipyridine in the presence of a palladium catalyst to obtain the desired product, N-([3,3'-bipyridin]-5-ylmethyl)-3-(bromomethyl)pyridin-4-amine. Finally, the product is treated with propylamine to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
N-([3,3'-bipyridin]-5-ylmethyl)-4-propylbenzamide has been extensively studied in various scientific research applications, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, CK2 has been identified as a potential therapeutic target due to its role in promoting cell survival and proliferation. This compound has been shown to inhibit CK2 activity in cancer cells, leading to decreased cell proliferation and increased cell death. In neurodegenerative diseases, CK2 has been implicated in the pathogenesis of diseases such as Alzheimer's and Parkinson's. This compound has been shown to reduce the accumulation of toxic proteins in animal models of these diseases. In infectious diseases, CK2 has been shown to play a role in the replication of viruses such as HIV and hepatitis C. This compound has been shown to inhibit the replication of these viruses in vitro.
Propiedades
IUPAC Name |
4-propyl-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-2-4-16-6-8-18(9-7-16)21(25)24-13-17-11-20(15-23-12-17)19-5-3-10-22-14-19/h3,5-12,14-15H,2,4,13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGOJBNVDGDKGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cyclopropyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B2621079.png)


![N'-[2-(2,4-dichlorophenoxy)acetyl]-4-methylbenzenesulfonohydrazide](/img/structure/B2621084.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,4-dimethoxy-N-methylbenzamide](/img/structure/B2621087.png)




![4-(4-tert-butylbenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2621096.png)
![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2621098.png)

![3-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2621101.png)